Phenyl-tri(phenoxy)silane

Description

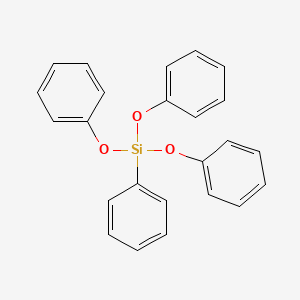

Structure

3D Structure

Properties

IUPAC Name |

triphenoxy(phenyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O3Si/c1-5-13-21(14-6-1)25-28(24-19-11-4-12-20-24,26-22-15-7-2-8-16-22)27-23-17-9-3-10-18-23/h1-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJNGXCZSCHDFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)O[Si](C2=CC=CC=C2)(OC3=CC=CC=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423777 | |

| Record name | Silane, triphenoxyphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173-15-5 | |

| Record name | Silane, triphenoxyphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Kinetics of Phenyl Tri Phenoxy Silane Systems

Hydrolysis of Silicon-Oxygen-Phenyl Bonds

Si(C₆H₅)(OC₆H₅)₃ + 3H₂O → Si(C₆H₅)(OH)₃ + 3C₆H₅OH

This process transforms the monomeric silane (B1218182) into a reactive Phenylsilanetriol intermediate. gelest.com Studies on analogous organosilicon compounds confirm that the cleavage occurs at the silicon-oxygen bond, not the carbon-oxygen bond of the phenoxy group. scispace.com The reaction proceeds through a pentacovalent silicon intermediate. scispace.com

The rate of hydrolysis of Phenyl-tri(phenoxy)silane is significantly influenced by the presence of acid or base catalysts. unm.edu The reaction kinetics follow a general expression where the rate is dependent on the concentration of hydronium ions, hydroxide (B78521) ions, and a spontaneous hydrolysis term. scispace.com

k = kₐ[H⁺] + kₛₚ + kₑ[base]

In strongly acidic or basic solutions, the contribution from spontaneous hydrolysis is often negligible. scispace.com The relationship between the hydrolysis rate and pH typically exhibits a V-shaped profile, with the minimum rate occurring at a near-neutral pH of approximately 6-7. ingentaconnect.com

Acid Catalysis: Under acidic conditions, the reaction is initiated by the protonation of the oxygen atom in a phenoxy group. d-nb.info This protonation increases the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack by a water molecule. unm.edud-nb.info This mechanism leads to the formation of a positively charged transition state. unm.edu The rate of hydrolysis generally increases with the concentration of the acid catalyst. researchgate.net

Base Catalysis: In basic media, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electron-deficient silicon atom. unm.edud-nb.info This pathway proceeds through a negatively charged pentacoordinate silicon intermediate or transition state. unm.eduingentaconnect.com The rate of hydrolysis is accelerated by increasing the concentration of the base. scispace.com Studies on similar compounds show that base-catalyzed hydrolysis can be first or even second order with respect to the hydroxide ion concentration, depending on the specific conditions. ingentaconnect.com

| Catalyst Type | Mechanism | Effect on Hydrolysis Rate |

| Acid (H⁺) | Protonation of the phenoxy oxygen, followed by nucleophilic attack by water. unm.edud-nb.info | Rate increases as pH decreases (below pH ~6). ingentaconnect.com |

| Base (OH⁻) | Direct nucleophilic attack of hydroxide ion on the silicon atom. unm.edud-nb.info | Rate increases as pH increases (above pH ~7). ingentaconnect.com |

| Neutral | Slow, spontaneous hydrolysis; often negligible compared to catalyzed rates. scispace.comingentaconnect.com | Minimum rate observed around pH 6-7. ingentaconnect.com |

The environment in which hydrolysis occurs plays a critical role in the reaction kinetics. Phenyl-tri(phenoxy)silane, like similar compounds, is generally soluble in common organic solvents but has limited solubility in water. solubilityofthings.com Therefore, co-solvents such as ethanol (B145695) or dioxane are often used to create a homogeneous reaction medium. scispace.comresearchgate.net

The composition of the solvent significantly affects the reaction order with respect to water. ingentaconnect.com For instance, in studies of analogous systems, the kinetic order for water in spontaneous hydrolysis varied from 0.8 in aqueous propan-2-ol to 4.4 in aqueous dioxane, indicating that multiple water molecules can be involved in the transition state. ingentaconnect.com

The water-to-silane molar ratio (r) is a key parameter controlling the extent of hydrolysis and the structure of the subsequent condensation products. nih.gov Stoichiometrically, an r value of 3 is required for the complete hydrolysis of Phenyl-tri(phenoxy)silane. Increasing the water content generally accelerates the hydrolysis reaction up to a certain point. nih.gov However, very high water concentrations can lead to phase separation due to the low solubility of the silane, which may inhibit the reaction. solubilityofthings.comnih.gov The water/silane ratio has a profound impact on the final structure of the material. unm.edu

| Water/Silane Ratio (r) | Catalyst | Resulting Structure |

| Low | Acid | Weakly branched, linear, or "polymeric" networks. unm.edu |

| High | Acid | More extensive hydrolysis before significant condensation. researchgate.net |

| High | Base | Highly branched, "colloidal" particles or aggregates. unm.edu |

Catalytic Effects on Hydrolysis Rates: Acid and Base Catalysis.

Condensation Reactions Leading to Siloxane Networks

Following hydrolysis, the resulting Phenylsilanetriol molecules undergo condensation reactions. In this step, silanol (B1196071) groups react with each other or with remaining phenoxy groups to form stable silicon-oxygen-silicon (siloxane) bridges, releasing water or phenol (B47542), respectively. nih.gov

Water Condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O nih.gov

Alcohol/Phenol Condensation: ≡Si-OH + PhO-Si≡ → ≡Si-O-Si≡ + PhOH nih.gov

These reactions are also subject to acid and base catalysis. This polymerization process leads from small oligomers to larger polymers and ultimately to a three-dimensional cross-linked gel network. gelest.com

The condensation process begins with the formation of dimers from two monomeric silanetriol molecules and proceeds to form a variety of oligomeric structures. The specific structures formed depend heavily on the reaction conditions. nih.gov For organotrialkoxysilanes, these structures can be categorized as:

Linear/Branched Oligomers: Chain-like structures.

Monocyclic Oligomers: Ring structures.

Bicyclic and Polyhedral Oligomers: More complex, cage-like structures, such as Polyhedral Oligomeric Silsesquioxanes (POSS). nih.govnih.gov

The choice of solvent can direct the formation towards specific architectures; for example, POSS-based silanols are favored in aprotic solvents like THF, while other structures known as double-deckers may form in protic solvents like isopropanol. nih.gov The water content also influences the distribution of these oligomers. nih.gov

| Water Content | Effect on Linear/Branched Oligomers | Effect on Monocyclic Oligomers | Effect on Bicyclic Oligomers |

| Increasing | Content Decreases nih.gov | Content Rapidly Increases nih.gov | Content Slowly Increases nih.gov |

The type of catalyst used can also dictate whether hydrolysis and condensation are sequential or simultaneous processes. researchgate.net For example, in studies of Phenyltriethoxysilane (B1206617), using hydrochloric acid as a catalyst resulted in simultaneous hydrolysis and condensation. researchgate.net In contrast, when acetic acid was used with an excess of water, hydrolysis proceeded to completion before significant polycondensation began. researchgate.net This separation of reaction steps allows for greater control over the final network structure.

Formation of Siloxane Bridges and Oligomeric Structures.

Stereochemical Aspects of Nucleophilic Substitution at Silicon Centers

The hydrolysis of Phenyl-tri(phenoxy)silane is a nucleophilic substitution reaction at a tetracoordinate silicon center. Such reactions at silicon have been a subject of extensive mechanistic study. researchgate.netnih.gov Unlike analogous reactions at carbon centers which almost always proceed with inversion of stereochemistry (a classic Sₙ2 mechanism), nucleophilic substitution at silicon is more complex. nih.gov

The reaction is believed to proceed through a hypervalent, pentacoordinate intermediate, most commonly with a trigonal bipyramidal (TBP) geometry. nih.govopen.ac.uk The existence of these stable or semi-stable intermediates allows for different stereochemical outcomes. nih.gov

Inversion of Configuration: This occurs via a "backside" attack by the nucleophile (water), similar to an Sₙ2 reaction at carbon. open.ac.uk

Retention of Configuration: This can occur through a "frontside" attack or, more commonly, through mechanisms involving the pentacoordinate intermediate. The intermediate can undergo a process called pseudorotation (e.g., a Berry pseudorotation), where ligands exchange positions. researchgate.netopen.ac.uk If the entering and leaving groups can occupy equatorial positions in the TBP structure, retention of configuration becomes possible. researchgate.net

The specific stereochemical pathway—inversion or retention—is highly dependent on factors such as the nature of the leaving group, the attacking nucleophile, the other substituents on the silicon atom, and the solvent. researchgate.net For the hydrolysis of phenoxysilanes, the reaction is generally considered a bimolecular displacement that proceeds through this flexible pentacoordinate intermediate, allowing for the possibility of complex stereochemical results. open.ac.uk

Electronic and Steric Effects of Aromatic Substituents on Silicon Reactivity

The reactivity of the silicon center in phenyl-tri(phenoxy)silane is significantly influenced by the electronic properties and steric bulk of the aromatic substituents. These factors can alter the electrophilicity of the silicon atom and the accessibility of the reaction site to nucleophiles or electrophiles. The effects are typically evaluated by studying reaction kinetics, such as hydrolysis or alcoholysis, and applying linear free-energy relationships like the Hammett and Taft equations.

Electronic Effects

The electronic influence of substituents on the phenyl or phenoxy rings is transmitted to the silicon atom, affecting its susceptibility to nucleophilic attack. This is particularly evident in acid- and base-catalyzed reactions where charged intermediates or transition states are formed.

Acid-Catalyzed Reactions: In acid-catalyzed hydrolysis or alcoholysis, the reaction is initiated by the protonation of an oxygen atom in a phenoxy group. This makes the silicon atom more electrophilic and susceptible to attack by a nucleophile (e.g., water or alcohol). Electron-donating groups on the aromatic rings can stabilize a positively charged transition state, thereby accelerating the reaction. Conversely, electron-withdrawing groups destabilize this state, slowing the reaction. unm.edu

However, studies on the acid-catalyzed alcoholysis of para-substituted phenylalkoxysilanes have shown a Hammett ρ value of +0.43 for catalysis by dichloroacetic acid. tandfonline.com A positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents. This suggests the development of a negative charge in the transition state, which is more consistent with a concerted displacement mechanism where the nucleophile attacks the silicon as the protonated leaving group departs. tandfonline.com In such a mechanism, electron-withdrawing groups on the phenyl ring attached to silicon increase its electrophilicity, favoring the nucleophilic attack.

Table 1: Hammett Reaction Constant for Acid-Catalyzed Alcoholysis of p-Substituted Phenylalkoxysilanes

| Reaction | Catalyst | Hammett ρ Value | Implication |

| Alcoholysis of p-Substituted Phenylalkoxysilanes | Dichloroacetic Acid | +0.43 | Buildup of negative charge in the transition state. |

This data indicates that electron-withdrawing groups on the phenyl substituent accelerate the reaction rate.

Base-Catalyzed Reactions: Under basic conditions, a nucleophile (e.g., a hydroxide ion) directly attacks the electron-deficient silicon atom. The reaction proceeds through a pentacoordinate silicon intermediate. ingentaconnect.com In this scenario, electron-withdrawing substituents on the aromatic rings enhance the electrophilicity of the silicon atom, making it a better target for the incoming nucleophile and thus increasing the reaction rate. Electron-donating groups have the opposite effect, decreasing the reaction rate by reducing the partial positive charge on the silicon. ingentaconnect.com

This trend is quantitatively supported by Brønsted plots for the hydroxide-catalyzed hydrolysis of various substituted triethylphenoxysilanes. The slopes of these plots (β values) are negative (-0.65 to -0.68), indicating that as the acidity of the leaving phenol group increases (i.e., the phenoxide is more electron-withdrawing and a better leaving group), the rate of hydrolysis increases. ingentaconnect.com This signifies considerable negative charge buildup in the transition state, consistent with the formation of a pentacoordinate intermediate. ingentaconnect.com

Steric Effects

Steric hindrance plays a crucial role in the reactivity of organosilicon compounds. The bulky nature of the phenyl and phenoxy groups can shield the silicon atom, impeding the approach of reagents.

Generally, increasing the size of the substituents on the silicon atom decreases the rate of reaction. scispace.com For reactions that proceed through an associative mechanism involving a pentacoordinate intermediate, such as trialkoxysilane exchange, the steric demand of substituents often outweighs electronic effects. d-nb.infoacs.org For example, the phenyl group itself has steric effects that can retard condensation reactions. researchgate.net Similarly, the stability of hydrolyzed silanol intermediates is enhanced by bulky groups, like a phenyl ring, which provide steric hindrance against subsequent nucleophilic attack or condensation. mdpi.com

In studies of trialkylphenoxysilanes, the rate of hydrolysis was observed to decrease as the length of the alkyl chains increased, a clear indication of steric hindrance. scispace.com While phenyl-tri(phenoxy)silane has aromatic groups rather than alkyl chains, the principle remains the same: the large, three-dimensional structure of these groups can limit access to the silicon center.

The influence of steric effects is particularly pronounced for substituents in the ortho position of the aromatic rings. These groups are in close proximity to the reaction center and can significantly hinder the formation of the transition state. nih.gov

Table 2: Summary of Substituent Effects on Silicon Reactivity

| Effect | Type of Substituent | Influence on Reaction Rate | Rationale |

| Electronic | Electron-Withdrawing (e.g., -NO₂, -Cl) on Phenyl/Phenoxy | Increase (especially in base-catalyzed reactions) | Increases the electrophilicity (partial positive charge) of the silicon atom, favoring nucleophilic attack. |

| Electronic | Electron-Donating (e.g., -CH₃, -OCH₃) on Phenyl/Phenoxy | Decrease | Decreases the electrophilicity of the silicon atom, disfavoring nucleophilic attack. |

| Steric | Bulky Groups (e.g., tert-butyl, long alkyl chains, ortho-substituents) | Decrease | Physically blocks or hinders the approach of a nucleophile to the silicon reaction center. |

Advanced Spectroscopic Characterization and Structural Analysis of Phenyl Tri Phenoxy Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of Phenyl-tri(phenoxy)silane, offering detailed insights into its atomic connectivity and purity.

¹H, ¹³C, and ²⁹Si NMR spectroscopy collectively provide a detailed map of the Phenyl-tri(phenoxy)silane molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the phenyl and phenoxy groups. The protons on the phenyl group directly attached to the silicon atom would appear as a multiplet in the aromatic region, typically between δ 7.0 and 8.0 ppm. The protons of the three phenoxy groups would also resonate in this region, likely with some overlapping signals. Integration of these signals allows for the determination of the relative number of protons in each environment, confirming the 1:3 ratio of phenyl to phenoxy groups.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. Distinct signals are expected for the different carbon environments in the phenyl and phenoxy rings. The carbon atoms of the phenyl group attached to silicon will have characteristic chemical shifts, as will the carbons of the phenoxy groups. The ipso-carbon of the phenyl group bonded to silicon is expected to be significantly shielded. For example, in phenylsilane (B129415), the ipso-carbon appears at δ 134.6 ppm, while the other aromatic carbons resonate between δ 128 and 135 ppm. spectrabase.com In similar phenyl-substituted silanes, these values can vary but remain in a predictable range. chemicalbook.com

²⁹Si NMR: The ²⁹Si NMR spectrum is particularly informative for confirming the silicon environment. For Phenyl-tri(phenoxy)silane, a single resonance is expected, characteristic of a silicon atom bonded to one carbon and three oxygen atoms (a T-type silicon environment). The chemical shift for such a configuration typically falls in the range of -40 to -80 ppm. researchgate.net For instance, related T-type silicon atoms in phenyl-containing silsesquioxanes show signals around -67 ppm. researchgate.net

The purity of Phenyl-tri(phenoxy)silane can be assessed with high precision using quantitative NMR (qNMR) techniques. researchgate.net By comparing the integral of the analyte's signals to that of a certified internal standard, the absolute purity can be determined. researchgate.net This method is highly accurate and can detect impurities that may not be visible by other techniques. researchgate.net

Interactive Data Table: Predicted NMR Chemical Shifts for Phenyl-tri(phenoxy)silane

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H (Phenyl-Si) | 7.0 - 8.0 | Multiplet |

| ¹H (Phenoxy-Si) | 6.8 - 7.5 | Multiplet |

| ¹³C (Phenyl-Si, ipso) | ~130 - 135 | Singlet |

| ¹³C (Phenyl-Si, aromatic) | ~128 - 136 | Multiple |

| ¹³C (Phenoxy-Si, ipso) | ~150 - 155 | Singlet |

| ¹³C (Phenoxy-Si, aromatic) | ~115 - 130 | Multiple |

| ²⁹Si | -40 to -80 | Singlet |

NMR spectroscopy is a powerful tool for monitoring the synthesis of Phenyl-tri(phenoxy)silane in real-time. beilstein-journals.org This allows for the tracking of reactants, the formation of the final product, and the identification of any transient intermediates. beilstein-journals.orgresearchgate.net For example, in the synthesis of related silylamines, ¹H NMR has been used to monitor the disappearance of the Si-H signal from the starting silane (B1218182) and the appearance of new signals corresponding to the product. rsc.org

Flow NMR setups can be employed for continuous monitoring of the reaction mixture, providing kinetic data and insights into the reaction mechanism. beilstein-journals.org This approach allows for rapid optimization of reaction conditions to maximize yield and purity. beilstein-journals.org The detection of short-lived intermediates can be crucial for understanding the reaction pathway and identifying potential side reactions. nih.govrptu.de

Elucidation of Molecular Structure, Connectivity, and Purity.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations present in Phenyl-tri(phenoxy)silane. jkps.or.krrsc.org

The FT-IR and Raman spectra of Phenyl-tri(phenoxy)silane are characterized by a series of distinct bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational modes include:

Si-O-C stretching: Strong and broad absorptions in the FT-IR spectrum, typically in the range of 1130-1000 cm⁻¹, are characteristic of the Si-O-Si linkage in siloxanes. gelest.comresearchgate.net For Phenyl-tri(phenoxy)silane, the Si-O-C stretching vibrations are expected in a similar region.

Si-Phenyl stretching: A band around 1430 cm⁻¹ is indicative of the Si-phenyl bond. gelest.com

Aromatic C-H stretching: These vibrations appear above 3000 cm⁻¹. researchgate.net

Aromatic C=C stretching: Bands in the region of 1600-1450 cm⁻¹ correspond to the stretching of the carbon-carbon bonds within the phenyl and phenoxy rings. researchgate.net

Out-of-plane C-H bending: These vibrations, often seen in the 900-650 cm⁻¹ region, can be diagnostic for the substitution pattern of the aromatic rings. jkps.or.kr

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. jkps.or.kr The Si-O-C and Si-phenyl vibrations are also observable in the Raman spectrum. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for Phenyl-tri(phenoxy)silane

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Si-O-C | Asymmetric Stretch | 1130 - 1000 |

| Si-Phenyl | Stretch | ~1430 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-H | Out-of-plane bend | 900 - 650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within the Phenyl-tri(phenoxy)silane molecule.

The UV-Vis spectrum of Phenyl-tri(phenoxy)silane is expected to show absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the aromatic rings. The presence of the silicon atom and the phenoxy groups can influence the position and intensity of these absorptions.

In similar aromatic silanes, such as poly(methyl phenyl silane), absorption maxima are observed around 270-280 nm. researchgate.net The exact position of the absorption bands for Phenyl-tri(phenoxy)silane will depend on the extent of electronic communication between the phenyl and phenoxy groups through the silicon center. This can provide insights into the degree of electronic conjugation in the molecule. The molar absorptivity (ε) of these bands can also be determined to provide quantitative information about the electronic transitions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and investigating the fragmentation pathways of Phenyl-tri(phenoxy)silane. The analysis provides direct confirmation of the compound's elemental composition and offers insights into its structural stability.

Detailed Research Findings: The electron ionization mass spectrum of Phenyl-tri(phenoxy)silane is characterized by a distinct pattern of ionic fragments. The molecular weight of Phenyl-tri(phenoxy)silane has been computationally determined to be 384.5 g/mol . nih.govsmolecule.com Mass spectrometric analysis confirms this, showing a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 384. nih.gov This peak corresponds to the intact molecule after the loss of a single electron. A smaller peak at m/z 385 represents the M+1 ion, which arises from the presence of the natural isotope ¹³C in the molecule. nih.gov

The fragmentation of Phenyl-tri(phenoxy)silane under electron ionization is governed by the cleavage of its silicon-oxygen and silicon-carbon bonds. The structure, featuring a central silicon atom bonded to one phenyl group and three phenoxy groups, leads to a predictable fragmentation pattern. Common fragmentation pathways for aromatic compounds and ethers often involve the loss of stable neutral molecules or the formation of stable cations. wpmucdn.comlibretexts.org A significant fragment is observed at m/z 213 in the GC-MS data for this compound. nih.gov

A plausible fragmentation pathway involves the initial molecular ion [C₂₄H₂₀O₃Si]⁺ undergoing rearrangement and cleavage. The loss of a phenoxy radical (•OC₆H₅, 93 Da) is a likely initial step. Another common fragmentation for aromatic compounds is the loss of a phenyl group (C₆H₅, m/z 77). wpmucdn.com The specific identity of the fragment at m/z 213 would result from a more complex rearrangement or multiple cleavage events.

The table below summarizes the key mass spectrometry data for Phenyl-tri(phenoxy)silane.

Table 1: Key Mass Spectrometry Data for Phenyl-tri(phenoxy)silane

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₄H₂₀O₃Si | nih.gov |

| Molecular Weight | 384.5 g/mol | nih.govsmolecule.com |

| Major MS Fragments (m/z) | ||

| Molecular Ion [M]⁺ | 384 | nih.gov |

| M+1 Isotope Peak | 385 | nih.gov |

X-ray Diffraction (XRD) for Crystalline Structure Determination

Detailed Research Findings: A thorough review of the available scientific literature did not yield specific single-crystal X-ray diffraction data for Phenyl-tri(phenoxy)silane (CAS 1173-15-5). While XRD studies have been conducted on structurally related compounds, such as other triphenylsilane (B1312308) derivatives or silatranes synthesized from phenyltrimethoxysilane (B147435), presenting that data would be outside the strict scope of this article. mdpi.comresearchgate.netresearchgate.netresearchgate.netiucr.org Therefore, detailed crystallographic parameters like the crystal system, space group, and unit cell dimensions for Phenyl-tri(phenoxy)silane cannot be provided. Such an analysis would be required to definitively characterize its solid-state structure.

Chromatographic Techniques for Compositional Analysis and Separation (e.g., GPC)

Chromatographic techniques are essential for assessing the purity of Phenyl-tri(phenoxy)silane and for separating it from any unreacted starting materials, byproducts, or oligomeric species. Gas Chromatography (GC) and Gel Permeation Chromatography (GPC) are particularly relevant.

Detailed Research Findings: Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. Coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), it is highly effective for determining the purity of silane compounds. Patents related to similar (thio)phenoxyphenyl phenyl silanes describe purification methods, such as column distillation, where GC-FID is used to confirm the purity of the final product. google.com These methods have been shown to achieve purities of greater than 99.95%. google.com For Phenyl-tri(phenoxy)silane, GC analysis would be crucial for quantifying the main component and identifying any low molecular weight impurities. ajol.inforjptonline.org

Gel Permeation Chromatography (GPC): GPC, a subset of Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume in solution. wikipedia.org This technique is the standard for analyzing the molecular weight distribution of polymers. lcms.cz In the context of Phenyl-tri(phenoxy)silane, GPC is invaluable for detecting and quantifying the presence of any higher molecular weight species, such as dimers or other oligomers, which may form during synthesis or storage. The analysis provides data on the weight average molecular weight (Mw), number average molecular weight (Mn), and dispersity (Đ), giving a complete picture of the sample's molecular weight distribution. wikipedia.org The technique is broadly applicable to organosilanes for quality control purposes. nii.ac.jpeuropa.eu

The table below outlines the primary chromatographic techniques used for the analysis of Phenyl-tri(phenoxy)silane.

Table 2: Chromatographic Techniques for Phenyl-tri(phenoxy)silane Analysis

| Technique | Application | Key Information Obtained |

|---|---|---|

| Gas Chromatography (GC) | Purity assessment and compositional analysis. | Quantifies the percentage of the main compound and detects volatile impurities. google.com |

| Gel Permeation Chromatography (GPC) | Detection of oligomeric and polymeric impurities. | Determines molecular weight distribution (Mw, Mn) and dispersity (Đ). wikipedia.orglcms.cz |

Theoretical and Computational Chemistry of Phenyl Tri Phenoxy Silane Systems

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and optimize the geometry of molecules. aps.org By applying DFT, researchers can accurately predict molecular properties and reactivity. aps.org For phenyl-tri(phenoxy)silane and related organosilicon compounds, DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets such as 6-311++G(d,p), are employed to determine the most stable molecular conformations and to analyze their electronic characteristics. mdpi.comnih.gov These calculations are fundamental for understanding the behavior of these molecules in various chemical environments. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.comwikipedia.org The HOMO represents the ability to donate an electron, while the LUMO signifies the capacity to accept an electron. ossila.comajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. ajchem-a.com

Table 1: Frontier Orbital Energies and Properties of a Representative Phenyl-Substituted Silane (B1218182) System

| Parameter | Value |

| HOMO Energy | -5.14 eV |

| LUMO Energy | -1.21 eV |

| HOMO-LUMO Energy Gap | 3.93 eV |

| Ionization Potential | 5.14 eV |

| Electron Affinity | 1.21 eV |

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a wave function into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. uni-muenchen.dewisc.edu This method provides a detailed picture of the electron density distribution and the nature of bonding within a molecule. dergipark.org.tr

For phenyl-tri(phenoxy)silane, NBO analysis would reveal the specific contributions of the silicon, oxygen, and carbon atoms to the various bonds. It allows for the quantification of atomic charges through Natural Population Analysis (NPA), which offers a more robust description of the charge distribution than other methods. uni-muenchen.de The analysis of donor-acceptor interactions within the NBO framework can elucidate intramolecular charge transfer and hyperconjugative effects that contribute to the molecule's stability and reactivity. dergipark.org.trjoaquinbarroso.com

Table 2: Illustrative Natural Population Analysis (NPA) Charges for a Phenyl-Silane System

| Atom | Natural Charge (e) |

| Si | +1.5 to +2.0 |

| O (Phenoxy) | -0.6 to -0.8 |

| C (Phenyl attached to Si) | -0.2 to -0.4 |

| C (Phenoxy ring) | Varied (+/- 0.2) |

| H | +0.1 to +0.2 |

Note: These values are representative and based on general principles of NBO analysis for similar organosilicon compounds. Specific data for Phenyl-tri(phenoxy)silane requires a dedicated computational study.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. uni-muenchen.de It is plotted onto the molecule's electron density surface, using a color spectrum to indicate regions of different electrostatic potential. uni-muenchen.deresearchgate.net These maps are crucial for predicting sites for electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions like hydrogen bonding. researchgate.net

For phenyl-tri(phenoxy)silane, an MEP map would likely show negative potential (typically colored red or yellow) around the oxygen atoms of the phenoxy groups due to their lone pairs of electrons, making these sites susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms and potentially the silicon center, indicating sites for nucleophilic attack. researchgate.net The phenyl rings would exhibit a more complex potential landscape, with the π-electron clouds creating regions of negative potential above and below the plane of the rings. mdpi.com

Natural Bond Orbital (NBO) Analysis and Charge Distribution Studies.

Ab Initio Molecular Dynamics and Monte Carlo Simulations in Reaction Studies

Ab initio molecular dynamics (AIMD) and Monte Carlo (MC) simulations are powerful computational methods for studying the dynamic behavior of chemical systems and exploring reaction mechanisms. nih.govarxiv.org AIMD combines quantum mechanical calculations of forces with classical mechanics to simulate the motion of atoms over time, providing a detailed, time-resolved view of chemical processes. nih.gov Monte Carlo simulations, on the other hand, use statistical methods to sample a large number of molecular configurations to determine equilibrium properties and reaction probabilities. mdpi.commit.edu

In the context of phenyl-tri(phenoxy)silane, these simulation techniques could be employed to study its hydrolysis and condensation reactions, which are fundamental to its application in materials science. unm.edu AIMD simulations could track the trajectory of water molecules as they approach the silicon center, revealing the step-by-step mechanism of bond cleavage and formation. nih.gov Monte Carlo simulations could be used to model the larger-scale aggregation and polymerization processes that occur after the initial hydrolysis, helping to predict the structure of the resulting polysiloxane materials. mdpi.comelsevierpure.com

Prediction of Reaction Pathways, Transition States, and Energy Profiles

Computational chemistry provides the tools to map out the entire energy landscape of a chemical reaction, including the reactants, products, intermediates, and transition states. acs.org By calculating the potential energy surface, researchers can identify the most likely reaction pathways and determine the activation energies associated with each step. nih.govresearchgate.net This information is critical for understanding reaction kinetics and for designing more efficient synthetic routes.

For phenyl-tri(phenoxy)silane, computational methods can be used to predict the pathways for its synthesis, such as the reaction of phenyltrichlorosilane (B1630512) with phenol (B47542), and its subsequent reactions. For example, the energy profile for the hydrolysis reaction can be calculated, identifying the transition state for the nucleophilic attack of water on the silicon atom. The calculations can also explore the subsequent condensation reactions between silanol (B1196071) intermediates, providing insights into the formation of siloxane bridges and the growth of polymeric structures. unm.edu These theoretical predictions can guide experimental work by suggesting optimal reaction conditions. nih.gov

Computational Derivation of Structure-Property Correlations

A key goal of computational chemistry is to establish clear relationships between the molecular structure of a compound and its macroscopic properties. uchile.cl By systematically modifying the structure of a molecule in silico and calculating the resulting changes in its properties, researchers can develop structure-property correlations. These correlations are invaluable for the rational design of new materials with tailored characteristics.

In the case of phenyl-tri(phenoxy)silane, computational studies can correlate its specific molecular structure—the presence of both phenyl and phenoxy groups on the silicon atom—with properties like thermal stability, hydrophobicity, and refractive index. For example, by comparing the calculated properties of phenyl-tri(phenoxy)silane with those of related silanes (e.g., tetraphenoxysilane (B73000) or methyl-tri(phenoxy)silane), the specific contribution of the phenyl group can be quantified. begellhouse.com These computational models can then be used to predict the properties of new, unsynthesized organosilicon compounds, accelerating the discovery of advanced materials.

Role of Phenyl Tri Phenoxy Silane in Advanced Materials Synthesis and Engineering

Precursor in Silicone Polymer and Resin Synthesis

Phenyl-tri(phenoxy)silane serves as a crucial precursor in the production of specialized silicone polymers and resins, contributing to their enhanced thermal and mechanical properties.

Formation of High-Performance, Thermally Stable Silicone Resins

The incorporation of phenyl groups from Phenyl-tri(phenoxy)silane into the silicone polymer backbone is a key strategy for enhancing thermal stability. Phenyl silanes, in general, are utilized to synthesize phenyl silicone oils, resins, and rubbers with improved resistance to high and low temperatures, radiation, and aging. sinosil.com The presence of the phenyl group allows these materials to perform exceptionally well under high-temperature conditions. cfmats.com For instance, methyl phenyl silicone resins can create heat-resistant coatings that withstand temperatures up to 650°C when formulated with aluminum pigments. elkaysilicones.com The ladder-like structure of some phenyl silicone resins, synthesized from trifunctional phenyl alkoxy silanes, provides excellent film-forming capabilities and superior resistance to high temperatures, with some coatings able to withstand up to 800°C. sioresin.com

A comparative study on the impact of different organic groups on silane-derived coatings demonstrated that while methyl-substituted silanes can offer superior mechanical and barrier properties, phenyl-substituted silanes contribute to higher gloss. researchgate.net This suggests a potential for bilayer coating systems where a phenyl-based top layer provides aesthetic and thermal benefits. Research has also shown that the inclusion of silicon-containing units can lower the melting point and improve the solubility of resins, while the cured resin exhibits excellent thermal properties at temperatures as high as 546 °C under a nitrogen atmosphere. mdpi.com

Table 1: Thermal Stability of Silicone Resins

| Resin Type | Key Feature | Maximum Temperature Resistance |

| Methyl Phenyl Silicone Resin | Formulated with aluminum pigments | Up to 650°C elkaysilicones.com |

| Phenyl Silicone Resin (Ladder-like) | Combined with heat-resistant pigments and fillers | Up to 800°C sioresin.com |

| SiBPPN-containing laminate | Cured resin | Up to 546°C (under N2) mdpi.com |

This table illustrates the high-temperature resistance of various silicone resins containing phenyl groups.

Functionality as a Crosslinking Agent in Diverse Polymeric Systems

Phenyl-tri(phenoxy)silane and related phenyl silanes function as effective crosslinking agents in a variety of polymeric systems. Crosslinking is a process that modifies the properties of polymers by forming bridges between polymer chains. google.com Phenyl silanes are particularly useful as crosslinkers in the synthesis of high-temperature silicone polymers. cfmats.com They can be used to modify resins, enhancing their resistance to extreme temperatures, radiation, and aging. sinosil.com

In the context of silicone resins, tributoxy(phenyl)silane (B3045377) has been studied as a crosslinking agent, where its incorporation significantly improved the thermal stability and mechanical properties of the resulting resins. The mechanism involves the formation of stable siloxane bonds (Si-O-Si), which are responsible for the compound's ability to form polymeric structures. This crosslinking capability is not limited to silicones; organofunctional silanes can act as crosslinkers for various organic polymers, including those used in moisture-curing adhesives, sealants, and paints. wacker.com The choice of silane (B1218182) depends on the specific polymer system, with different functional groups on the silane reacting with the polymer to create a stable, crosslinked network. wacker.com

Application in Sol-Gel Material Fabrication

The sol-gel process, a versatile wet-chemical technique for fabricating ceramic and glass materials, benefits from the inclusion of organosilicon precursors like Phenyl-tri(phenoxy)silane. sigmaaldrich.commdpi.com This method involves the hydrolysis and condensation of metal alkoxides to form a "sol" (a colloidal suspension of solid particles in a liquid) that subsequently gels to form a solid network. mdpi.com

Design and Synthesis of Hybrid Organic-Inorganic Network Materials

Phenyl-tri(phenoxy)silane is instrumental in the design and synthesis of hybrid organic-inorganic materials. These materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) at a molecular level. mdpi.comnih.gov The sol-gel method is a key technique for producing these hybrids, allowing for the creation of materials with tailored properties. mdpi.com

The use of organotrialkoxysilanes in sol-gel processing is a primary route to creating silsesquioxanes, which are a class of hybrid materials. osti.gov These materials can be designed to be either highly cross-linked, insoluble gels or soluble polymers suitable for thin films and coatings. osti.gov The organic group attached to the silicon atom, such as the phenyl group in Phenyl-tri(phenoxy)silane, introduces organic functionality into the inorganic silica (B1680970) network. osti.gov This allows for the fine-tuning of the material's properties. For example, the incorporation of vegetable oils with silanes through a sol-gel process can produce sustainable hybrid materials with enhanced properties. bohrium.com

Control of Gelation Kinetics and Resulting Network Architectures

The kinetics of the sol-gel process, including the rates of hydrolysis and condensation, are critical in determining the final structure and properties of the resulting material. The gelation time is influenced by several factors, including the water-to-silane molar ratio, temperature, catalyst, and the type of silane used. nih.gov The presence of aromatic rings close to the silicon atom, as in phenyl triethoxy silane, can influence the reaction kinetics. nih.gov

The pH of the reaction medium plays a significant role, with hydrolysis being catalyzed by both acids and bases. unm.edu The structure of the resulting gel is heavily dependent on the water content in acidic conditions. nih.gov By carefully controlling these parameters, it is possible to manipulate the gelation process and tailor the network architecture of the final material. nih.govscience.gov For instance, the concentration of the crosslinker and the polymer can affect the final gel strength and syneresis (the shrinking of a gel due to solvent loss). mdpi.com The ability to control these factors is crucial for designing materials with specific porosities, surface areas, and mechanical properties. researchgate.net

Development of Advanced Coatings and Composites

Phenyl-tri(phenoxy)silane and related phenyl silanes are integral to the development of advanced coatings and composites with enhanced performance characteristics. Silanes, in general, are used as coupling agents to improve the adhesion between inorganic fillers and organic polymer matrices in composites. specialchem.com

In the realm of coatings, phenyl silicone resins offer excellent heat resistance, making them suitable for high-temperature applications. elkaysilicones.comsioresin.com They also provide resistance to UV radiation, moisture, and salt spray. elkaysilicones.com The use of silane-based coatings is a recognized technology for protecting metals like steel from corrosion. mdpi.com Organic-inorganic hybrid coatings derived from precursors like phenyltrimethoxysilane (B147435) can be deposited on stainless steel to improve its properties. researchgate.net While methyl-substituted silanes may offer better mechanical and barrier properties, phenyl-substituted silanes contribute to a higher gloss finish. researchgate.net

Mechanisms of Interfacial Adhesion and Coupling Agent Behavior

Phenyl-tri(phenoxy)silane, a member of the organofunctional silane family, plays a crucial role as a coupling agent to promote adhesion between dissimilar materials, particularly at the interface of inorganic substrates and organic polymers. achiewell.com The fundamental mechanism of its function lies in its bifunctional chemical structure, which allows it to form stable chemical bridges across the interface. achiewell.comdtic.mil

The process of interfacial adhesion involves several steps. Initially, the three phenoxy groups (C₆H₅O-) attached to the silicon atom are hydrolyzable. In the presence of moisture, these groups can undergo hydrolysis to form reactive silanol (B1196071) groups (Si-OH). These silanol groups are then capable of condensing with hydroxyl groups present on the surface of inorganic substrates like glass, silica, or metal oxides, forming strong, covalent siloxane bonds (Si-O-Substrate). dtic.mil This reaction effectively grafts the silane molecule onto the inorganic surface.

Simultaneously, the non-hydrolyzable phenyl group (C₆H₅-) on the silicon atom is organophilic. This aromatic group provides compatibility and the potential for chemical interaction with an organic polymer matrix. achiewell.com The phenyl group's aromatic nature allows it to intermingle and establish van der Waals forces and π-π stacking interactions with phenyl rings or other aromatic structures within the polymer backbone. This creates a strong interfacial layer that improves stress transfer and adhesion between the inorganic filler or reinforcement and the organic matrix. mdpi.combrunel.ac.uk This enhanced interfacial adhesion is critical for improving the mechanical properties and durability of composite materials, especially under challenging environmental conditions like high humidity. dtic.milnih.gov

Surface Modification for Enhanced Hydrophobicity and Other Properties

The chemical structure of Phenyl-tri(phenoxy)silane makes it an effective agent for modifying the surface properties of materials, most notably for increasing hydrophobicity. Hydrophilic surfaces, which are common for materials like glass and metal oxides, are characterized by a high density of polar hydroxyl (-OH) groups that readily interact with water molecules.

The modification process utilizes the reactivity of the silane's phenoxy groups. When a surface is treated with Phenyl-tri(phenoxy)silane, the phenoxy groups hydrolyze and react with the surface hydroxyls, as described in the adhesion mechanism. This reaction replaces the polar, hydrophilic hydroxyl groups with the silane molecule, orienting the non-polar, aromatic phenyl group away from the surface. researchgate.netalfa-chemistry.com The presence of the bulky and inherently water-repellent phenyl and phenoxy groups creates a low-surface-energy layer that prevents water from wetting the surface. researchgate.net

This transformation from a hydrophilic to a hydrophobic surface is quantifiable by an increase in the water contact angle. For instance, modifying silica nanoparticles with phenyl-functional silanes like phenyltrimethoxysilane has been shown to significantly increase the water contact angle. researchgate.net Research demonstrates that treating surfaces with silanes containing hydrophobic functional groups is a well-established method for creating water-repellent coatings. nih.govd-nb.info The effectiveness of this hydrophobization depends on the density and orientation of the phenyl groups on the surface, which form a robust barrier against moisture. researchgate.netgelest.com

Beyond hydrophobicity, the incorporation of phenyl groups can also improve the compatibility of inorganic fillers with organic solvents and polymer matrices, facilitating better dispersion and more uniform composite materials. achiewell.comresearchgate.net

Engineering of Material Properties Through Phenyl/Phenoxy Incorporation

The deliberate introduction of phenyl and phenoxy groups into siloxane-based materials via precursors like Phenyl-tri(phenoxy)silane is a key strategy for engineering specific material properties. The unique characteristics of the aromatic rings—namely their rigidity, bulkiness, and electronic nature—allow for the precise tuning of thermal, optical, and mechanical performance.

Fundamental Studies on Thermal Stability Mechanisms of Phenyl-Containing Siloxanes

One of the most significant benefits of incorporating phenyl groups into a polysiloxane backbone is the enhancement of thermal and oxidative stability. gelest.comresearchgate.net Polysiloxanes containing phenyl groups exhibit higher decomposition temperatures compared to their polydimethylsiloxane (B3030410) (PDMS) counterparts. researchgate.netresearchgate.net The service temperature can be increased to 200-250°C for methylphenyl silicone resins compared to 180-200°C for methyl silicone resins. researchgate.net This improvement is attributed to several fundamental mechanisms:

Steric Hindrance: The bulky phenyl groups act as a physical shield, protecting the flexible Si-O-Si backbone from thermal and oxidative attack. gelest.com This steric hindrance restricts the mobility of the siloxane chains and inhibits the back-biting degradation reactions that lead to the formation of volatile cyclic oligomers. researchgate.net

Increased Bond Energy: The Si-Phenyl (Si-Ph) bond is inherently stronger and more resistant to cleavage at high temperatures than the Si-Methyl (Si-CH₃) bond. This higher bond dissociation energy means more energy is required to initiate degradation. semanticscholar.org

Inhibition of Oxidative Attack: The phenyl group is less susceptible to oxidative degradation than alkyl groups. gelest.com This property is crucial for materials intended for long-term service in high-temperature, oxygen-containing environments.

Alteration of Degradation Pathways: At elevated temperatures, phenyl-containing siloxanes undergo different degradation mechanisms. While PDMS tends to depolymerize into small cyclic molecules, phenylsiloxanes can undergo cross-linking reactions through the phenyl groups, leading to the formation of a thermally stable char residue. researchgate.netresearchgate.net This char layer can act as a further barrier, slowing down the degradation of the underlying material.

The thermal degradation process in phenyl-containing siloxanes can involve the scission of Si-O bonds to form cyclic oligomers at temperatures above 150°C, followed by the breaking of Si-phenyl bonds at even higher temperatures. researchgate.net

Table 1: Effect of Phenyl Group Content on Thermal Stability of Polysiloxanes

| Polysiloxane Type | Onset Temperature of Degradation (°C) | Key Degradation Products | Reference |

| Polydimethylsiloxane (PDMS) | ~300 | Cyclic oligomers (D3, D4, etc.) | researchgate.net |

| Methylphenyl Polysiloxane | ~400 | Cyclic oligomers, Benzene | researchgate.net |

| Copolysiloxane (25% Phenyl) | 300-350 | Oligomers, Benzene | jcsp.org.pk |

Modulation of Optical Properties in Siloxane-Based Materials

The incorporation of phenyl groups provides a powerful tool for tuning the optical properties of siloxane-based materials, particularly the refractive index (RI). mdpi.comresearchgate.net Standard polydimethylsiloxanes have a relatively low refractive index of around 1.40. However, the phenyl group has a high molar refractive index due to its polarizable π-electron system. mdpi.com

By replacing methyl groups with phenyl groups in the siloxane structure, the refractive index of the resulting polymer can be significantly increased. mdpi.comresearchgate.net Research shows that the refractive index can be systematically varied from approximately 1.40 to over 1.55 by adjusting the ratio of methyl to phenyl groups. researchgate.net For instance, polysiloxanes with high phenyl content can achieve refractive indices up to 1.60. mdpi.com This tunability is highly desirable for applications in optical device encapsulation, such as for high-brightness light-emitting diodes (LEDs), where matching the refractive index of the encapsulant to the semiconductor chip is critical for maximizing light extraction efficiency. mdpi.comepo.orgresearchgate.net

While increasing the refractive index, the addition of phenyl groups must be balanced against other optical properties. High concentrations of phenyl groups can sometimes lead to yellowing upon thermal aging or UV exposure due to the oxidation of the aromatic rings. mdpi.comscirp.org However, some studies have demonstrated that epoxy/siloxane hybrids containing phenyl-siloxane show improved UV resistance and less yellowing compared to pure epoxy systems. scirp.org The transparency of these materials generally remains high, with transmittances often exceeding 90% in the visible spectrum, making them suitable for a wide range of optical applications. mdpi.comresearchgate.net

Table 2: Influence of Phenyl Group Incorporation on Refractive Index of Siloxane-Based Materials

| Material | Phenyl Content | Refractive Index (at specified wavelength) | Reference |

| Polydimethylsiloxane (PDMS) | 0% | ~1.40 | mdpi.comresearchgate.net |

| Phenyl-containing Polysiloxane | Varies | 1.40 - 1.55 | researchgate.net |

| Titanium-silphenylene-siloxane Polymer | High | 1.580 - 1.584 | researchgate.net |

| Polysiloxane-silphenylene Hybrimer (PSH) | High | 1.60 (at 450 nm) | mdpi.com |

| Epoxy/phenyl-siloxane Hybrimer | 5-15 wt% | Higher than pure epoxy | scirp.org |

Interdisciplinary Research Connections

Linkages to Organometallic Catalysis and Synthetic Organic Chemistry

Phenyl-tri(phenoxy)silane and its related aryloxysilanes are integral to synthetic organic chemistry, both as products of specific reactions and as reagents for further transformations. The synthesis of Phenyl-tri(phenoxy)silane itself is a key reaction, typically involving the alcoholysis of phenyltrichlorosilane (B1630512) with phenol (B47542). In this process, a base like triethylamine (B128534) is often used to neutralize the hydrochloric acid byproduct.

While direct catalytic applications of Phenyl-tri(phenoxy)silane are not extensively documented in the provided literature, the broader class of aryloxysilanes demonstrates involvement in significant catalytic processes. For instance, related compounds like phenyltriethoxysilane (B1206617) are used as electron donor components in catalyst complexes for polyolefin polymerization and participate in palladium-catalyzed cross-coupling reactions. gelest.comgoogle.com The phenoxy groups in Phenyl-tri(phenoxy)silane can influence the electronic environment of the silicon center, modulating its reactivity in processes such as nucleophilic substitution, where the phenoxy groups can be replaced by other functional groups. The compound serves as a precursor for creating other organosilicon compounds and as a reagent in organic synthesis.

Hydrosilylation, a fundamental reaction in organosilicon chemistry, often employs silanes in the presence of metal catalysts to reduce carbonyls or for carbon-carbon bond formation. organic-chemistry.orgmdpi.com The reactivity of the Si-H bond is central to these transformations. While Phenyl-tri(phenoxy)silane lacks a direct Si-H bond, its synthesis and functionalization are key aspects of synthetic chemistry that provide building blocks for more complex molecules.

Table 1: Properties of Phenyl-tri(phenoxy)silane

| Property | Value | Source |

|---|---|---|

| IUPAC Name | triphenoxy(phenyl)silane | nih.gov |

| Molecular Formula | C₂₄H₂₀O₃Si | nih.gov |

| Molecular Weight | 384.5 g/mol | nih.gov |

| CAS Number | 1173-15-5 | nih.gov |

| Key Characteristics | High thermal stability, hydrophobic | |

Contributions to Advanced Materials Engineering

The contributions of Phenyl-tri(phenoxy)silane to materials engineering are significant, primarily due to the properties conferred by its phenyl and phenoxy substituents. These groups enhance thermal stability and hydrophobicity, making it a valuable component in the formulation of advanced materials.

One of the primary applications is in the production of high-performance polymers and resins. Silanes, in general, act as crosslinking agents, creating robust three-dimensional networks in polymers like polyethylene (B3416737) and silicone rubbers. dakenchem.comspecialchem.com The incorporation of phenyl groups into silicone polymers, often derived from precursors like Phenyl-tri(phenoxy)silane, increases their thermal stability, oxidation resistance, and refractive index. dakenchem.com This makes them suitable for demanding applications such as heat-transfer fluids and specialty lubricants. acs.org

In the realm of optical materials, phenoxy-substituted silanes are crucial for manufacturing high refractive index polymers. google.com These materials are essential for encapsulating optical devices like high-brightness light-emitting diodes (LEDs), where transparency, thermal stability, and a high refractive index are required to improve light extraction and device longevity. google.com The phenyl and phenoxy groups contribute to a higher refractive index compared to standard alkyl-substituted silicones. google.com

Furthermore, the hydrophobic nature of Phenyl-tri(phenoxy)silane makes it an effective surface modifier and a component in protective coatings and composite resins that offer excellent chemical resistance. gelest.com When used as a dispersing agent or coupling agent, it can improve the compatibility between organic polymer matrices and inorganic fillers, leading to enhanced mechanical properties and processability of the composite material. specialchem.com

Table 2: Comparative Data of Related Silane (B1218182) Compounds

| Compound Name | Molecular Formula | Key Application Areas | Reference |

|---|---|---|---|

| Phenyl-tri(phenoxy)silane | C₂₄H₂₀O₃Si | Precursor for polymers, coatings, high-temperature fluids | acs.org |

| Phenyltriethoxysilane | C₁₂H₂₀O₃Si | Crosslinking agent, component in polymerization catalysts | gelest.comnih.gov |

| Phenyltrimethoxysilane (B147435) | C₉H₁₄O₃Si | Crosslinking agent for silicone resins and rubbers | dakenchem.com |

| Phenoxy(triphenyl)silane | C₂₄H₂₀OSi | Organic synthesis, materials science | |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Phenyl-tri(phenoxy)silane |

| Phenyltrichlorosilane |

| Phenol |

| Triethylamine |

| Hydrochloric acid |

| Phenyltriethoxysilane |

| Palladium |

| Phenyltrimethoxysilane |

| Polyethylene |

Future Research Directions and Emerging Academic Applications

Unexplored Synthetic Pathways and Novel Derivatives

The development of novel synthetic routes and the creation of new derivatives of phenyl-tri(phenoxy)silane are pivotal for expanding its application scope. Current research is geared towards more efficient, sustainable, and versatile synthetic strategies.

One promising area of investigation is the exploration of catalytic cross-coupling reactions. These methods could offer an alternative to traditional synthesis, potentially proceeding under milder conditions and with higher atom economy. The development of catalysts, perhaps based on transition metals, could enable the direct and selective formation of the Si-O-C bonds, a key structural feature of the molecule.

Furthermore, the synthesis of novel derivatives by modifying the peripheral aromatic rings presents a significant opportunity. Introducing functional groups onto the phenyl or phenoxy moieties could lead to a new class of tailored silanes. For instance, the incorporation of polymerizable groups, such as vinyl or acrylic functionalities, could allow phenyl-tri(phenoxy)silane to act as a monomer in the production of functional polymers with enhanced thermal and mechanical properties. Similarly, the addition of polar groups could modulate the compound's solubility and surface properties, opening up applications in areas like coatings and interfacial modifiers.

The table below outlines potential functional groups for the creation of novel Phenyl-tri(phenoxy)silane derivatives and their prospective applications.

| Functional Group | Potential Application |

| Vinyl/Acrylate | Polymerizable monomer for high-performance polymers |

| Amino/Amido | Improved adhesion to substrates in composites |

| Fluoroalkyl | Enhanced hydrophobicity and oleophobicity for coatings |

| Sulfonic Acid | Introduction of ion-exchange properties for membranes |

Advanced Mechanistic Investigations

A more profound understanding of the reaction mechanisms of phenyl-tri(phenoxy)silane is crucial for optimizing its use and designing new applications. While its general reactivity, including oxidation, reduction, and substitution, is known, detailed mechanistic studies are still an active area of research.

Advanced computational modeling, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of the molecule. These theoretical studies can help to elucidate the transition states and reaction pathways of key transformations, such as its hydrolysis to form silanols or its thermal decomposition. Understanding these fundamental processes at a molecular level is essential for controlling the formation of desired products and preventing unwanted side reactions.

In addition to computational approaches, advanced spectroscopic techniques can be employed for in-situ monitoring of reactions involving phenyl-tri(phenoxy)silane. Techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can track the consumption of reactants and the formation of intermediates and products in real-time. This experimental data, when combined with computational results, can provide a comprehensive picture of the reaction dynamics.

Integration into Multifunctional Material Systems

The unique properties of phenyl-tri(phenoxy)silane make it an attractive building block for the creation of advanced multifunctional materials. Its integration into hybrid organic-inorganic systems is a particularly promising research direction.

One area of exploration is its use as a precursor for the synthesis of well-defined silica-based materials through sol-gel processes. The controlled hydrolysis and condensation of phenyl-tri(phenoxy)silane, potentially in the presence of other alkoxide precursors, can lead to the formation of hybrid materials with tailored porosity, surface area, and functionality. These materials could find applications in catalysis, separation science, and as host matrices for active molecules.

Moreover, the rigid phenyl and phenoxy groups of the molecule can be leveraged to create materials with high thermal stability and dimensional stability. Its incorporation into polymer matrices, either as a filler or as a comonomer, can enhance the performance of the resulting composites. For example, it could be used to improve the thermal resistance and mechanical strength of epoxy resins or polycarbonates.

The development of dendrimers and hyperbranched polymers based on a phenyl-tri(phenoxy)silane core is another exciting avenue. The three reactive phenoxy groups provide a scaffold for the stepwise growth of dendritic structures, leading to macromolecules with a high density of functional groups on their periphery. These dendritic materials could have applications in drug delivery, sensing, and catalysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.